

Application Note: Mass Spectrometry Fragmentation Analysis of CER8-d9

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Compound of Interest

Compound Name: CER8-d9

Cat. No.: B11936655

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Introduction

CER8-d9, also known as N-palmitoyl(d9)-6R-hydroxysphingosine, is a deuterated synthetic ceramide. Its chemical formula is $C_{34}H_{58}D_9NO_4$, and it has a molecular weight of 562.96 g/mol . [1][2][3][4][5][6] The deuterium atoms are located on the N-palmitoyl fatty acid chain.

Understanding the mass spectrometric fragmentation pattern of **CER8-d9** is crucial for its use as an internal standard in quantitative lipidomics studies, enabling accurate measurement of endogenous ceramides in various biological matrices. This application note provides a detailed protocol for the analysis of **CER8-d9** using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines its expected fragmentation pattern based on the known behavior of similar ceramide species.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of ceramides in positive ion ESI-MS/MS is a well-characterized process that typically involves the neutral loss of water and the cleavage of the amide bond, resulting in characteristic fragment ions corresponding to the long-chain base (LCB). [7][8][9] The presence of a hydroxyl group at the 6-position of the sphingosine backbone and the nine deuterium atoms on the N-palmitoyl chain of **CER8-d9** will influence the mass-to-charge ratio (m/z) of the resulting fragment ions.

Upon collision-induced dissociation (CID), the protonated molecule $[M+H]^+$ of **CER8-d9** is expected to undergo the following primary fragmentation steps:

- Neutral loss of water: The precursor ion can lose one or more water molecules from the hydroxyl groups on the sphingoid base.
- Cleavage of the N-acyl chain: The amide bond can cleave, resulting in the loss of the deuterated palmitoyl chain and the formation of a fragment ion corresponding to the 6-hydroxysphingosine base.
- Formation of fatty acyl-related fragments: While less common in positive mode for ceramides, some fragments related to the fatty acyl chain may be observed.

The key diagnostic fragment ions are expected to arise from the 6-hydroxysphingosine long-chain base. The deuterium labeling on the palmitoyl chain will result in a +9 Da mass shift for any fragment that retains this chain.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of **CER8-d9** in positive ion mode ESI-MS/MS. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

Ion Description	Predicted m/z	Notes
[M+H] ⁺	563.96	Protonated precursor ion of CER8-d9.
[M+H-H ₂ O] ⁺	545.95	Loss of one water molecule.
[M+H-2H ₂ O] ⁺	527.94	Loss of two water molecules.
[6-hydroxysphingosine base - H ₂ O] ⁺	298.3	Corresponds to the dehydrated 6-hydroxysphingosine long-chain base fragment following the loss of the d9-palmitoyl group. This is a key diagnostic ion.
[d9-Palmitoyl] ⁺	265.3	Fragment ion corresponding to the deuterated palmitoyl acylium ion.

Experimental Protocol

This protocol outlines a general procedure for the analysis of **CER8-d9** using a triple quadrupole mass spectrometer coupled with liquid chromatography.

1. Sample Preparation:

- **Standard Preparation:** Prepare a stock solution of **CER8-d9** in a suitable organic solvent such as methanol or ethanol. Create a series of working standard solutions by serial dilution to generate a calibration curve.
- **Biological Sample Extraction:** For the analysis of endogenous ceramides using **CER8-d9** as an internal standard, perform a lipid extraction from the biological matrix (e.g., plasma, tissue homogenate) using a modified Bligh-Dyer or Folch extraction method. Spike the samples with a known amount of **CER8-d9** prior to extraction.

2. Liquid Chromatography (LC):

- **Column:** A C18 reversed-phase column is suitable for the separation of ceramides.

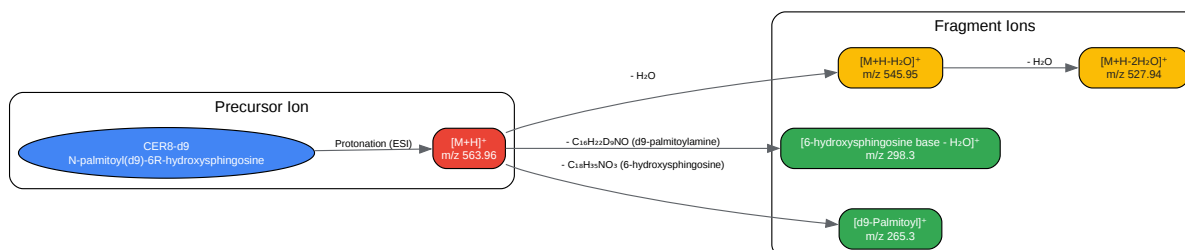
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
- Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate ceramides based on their hydrophobicity. The specific gradient will need to be optimized based on the LC system and column dimensions.
- Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.
- Injection Volume: 5-10 μ L.

3. Mass Spectrometry (MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Ion Source Parameters:
 - Capillary Voltage: 3.5 - 4.5 kV
 - Source Temperature: 120 - 150 $^{\circ}$ C
 - Desolvation Temperature: 350 - 450 $^{\circ}$ C
 - Nebulizer Gas (Nitrogen): Optimized for stable spray.
 - Drying Gas (Nitrogen): Optimized for efficient desolvation.
- MS/MS Parameters:
 - Collision Gas: Argon.
 - Collision Energy: Optimize for each transition to achieve maximum signal intensity. Typically in the range of 20-40 eV.
 - MRM Transitions:
 - Primary: 563.96 \rightarrow 298.3 (for quantification of **CER8-d9**)

- Secondary (optional): 563.96 → 545.95 (for confirmation)

Predicted Fragmentation Pathway of CER8-d9



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References

1. researchgate.net [researchgate.net]
2. researchgate.net [researchgate.net]
3. researchgate.net [researchgate.net]
4. Structural identification of skin ceramides containing ω-hydroxy acyl chains using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
5. sinh.cas.cn [sinh.cas.cn]
6. researchgate.net [researchgate.net]
7. Complete structural characterization of ceramides as [M – H][–] ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
8. Synthesis of ceramides NS and NP with perdeuterated and specifically ω deuterated N-acyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
9. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]

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